2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
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Description
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 . The compound’s inhibitory effect has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, indicating a strong inhibitory effect .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to a significant alteration in cell cycle progression . Specifically, it can lead to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can inhibit the proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Additionally, it has been observed to induce apoptosis within HCT cells .
Biological Activity
The compound 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide represents a novel class of pyrazolo derivatives with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231. Preliminary results indicate that it exhibits stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases, specifically caspase 3/7, 8, and 9. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .
Other Biological Activities
Beyond anticancer effects, the compound may possess additional biological activities:
- Antimicrobial Properties : Similar pyrazolo derivatives have demonstrated antimicrobial activity against various pathogens. For example, studies indicate that certain pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α .
Study 1: Anticancer Efficacy
A recent study synthesized several pyrazolo derivatives and tested their efficacy against MCF-7 cells. The results indicated that compounds with similar structures to This compound had IC50 values significantly lower than that of cisplatin, suggesting enhanced potency in inducing cancer cell death .
Study 2: Mechanistic Insights
In another investigation focused on apoptosis induction, researchers treated MDA-MB-231 cells with the compound and assessed caspase activation. The findings revealed a marked increase in caspase activity post-treatment, corroborating the hypothesis that this compound triggers apoptotic pathways .
Data Summary Table
Properties
IUPAC Name |
N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPUUJDFHOBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.